molecular formula C18H20ClN3S B2903069 1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanamine hydrochloride CAS No. 2179449-14-8

1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanamine hydrochloride

Cat. No.: B2903069
CAS No.: 2179449-14-8
M. Wt: 345.89
InChI Key: CWLOHVYJFYOFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[4-(Ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanamine hydrochloride is a pyrazole-derived compound featuring a methanamine moiety substituted at the 4-position of the pyrazole ring. The structure includes a phenyl group at the 1-position, a 4-(ethylsulfanyl)phenyl group at the 3-position, and a hydrochloride salt formation at the methanamine group.

Properties

IUPAC Name

[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S.ClH/c1-2-22-17-10-8-14(9-11-17)18-15(12-19)13-21(20-18)16-6-4-3-5-7-16;/h3-11,13H,2,12,19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLOHVYJFYOFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2CN)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : 1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanamine hydrochloride can be synthesized through a multi-step process involving the reaction of a phenylpyrazole intermediate with ethylsulfanylphenyl and methanamine. Commonly used synthetic routes involve:

  • Starting with the synthesis of 1-phenyl-1H-pyrazole through cyclization reactions.

  • Introduction of the ethylsulfanyl group via nucleophilic substitution reactions.

  • Final coupling with methanamine to obtain the target compound.

Industrial Production Methods: : Industrial production often utilizes automated flow reactors to enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions such as temperature, solvent, and catalysts ensures high purity and scalability of the production.

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions to form sulfoxides and sulfones.

  • Reduction: : Reduction of the pyrazole ring can yield different hydrogenated pyrazole derivatives.

  • Substitution: : Nucleophilic and electrophilic substitution reactions on the phenyl ring and pyrazole core.

Common Reagents and Conditions

  • Oxidizing agents like m-chloroperbenzoic acid for oxidation reactions.

  • Reducing agents such as lithium aluminium hydride for reduction.

  • Various halides and nucleophiles for substitution reactions.

Major Products

  • Oxidation leads to sulfoxides and sulfones.

  • Reduction yields hydrogenated pyrazole derivatives.

  • Substitution reactions produce modified phenyl and pyrazole derivatives.

Chemistry

  • Utilized as a building block in the synthesis of complex organic molecules.

  • Studied for its role in various catalytic processes.

Biology

  • Investigated for its potential as a bioactive molecule, influencing biological pathways.

Medicine

  • Explored as a potential pharmaceutical compound, especially for its anti-inflammatory and anti-cancer properties.

  • Research into its role as a receptor modulator.

Industry

  • Used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets and pathways:

  • Molecular Targets: : It binds to enzymes and receptors involved in inflammatory and cancer pathways.

  • Pathways Involved: : Modulation of signal transduction pathways such as MAPK/ERK and NF-κB.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrazole-based methanamine hydrochlorides, which are widely used in pharmaceutical and agrochemical research. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazole-Based Methanamine Hydrochlorides

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Purity/Specifications Key Properties/Applications
Target Compound : 1-{3-[4-(Ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanamine hydrochloride C₁₈H₂₀ClN₃S (estimated) ~370 1-Phenyl, 3-(4-ethylsulfanylphenyl), 4-methanamine Not available Not reported Potential kinase inhibition, metabolic studies
(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride C₁₀H₁₂ClN₃ 217.68 4-Pyrazolylphenyl, 4-methanamine 1107632-13-2 High-purity (>95%) Pharmaceutical intermediates, organic synthesis
[3-(1H-Pyrazol-1-yl)phenyl]methanamine hydrochloride C₁₀H₁₂ClN₃ 217.68 3-Pyrazolylphenyl, 4-methanamine 608515-39-5 95% Building block for bioactive molecules
(1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride C₁₂H₁₅ClFN₃ 255.72 4-Fluorophenyl, 3,5-dimethyl, 4-methanamine 1255717-06-6 Not specified Anticandidal agents, receptor modulation
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (dihydrochloride) C₇H₁₄Cl₂N₃ 208.11 1-Ethyl, 3-methyl, 4-methanamine Not available Not reported Preclinical drug discovery

Key Comparative Insights:

Substituent Effects on Bioactivity: The ethylsulfanyl group in the target compound likely enhances lipophilicity and metabolic stability compared to fluorine (e.g., in ) or pyrazolylphenyl groups (e.g., ). Sulfur-containing groups are known to improve membrane permeability and target binding in kinase inhibitors .

Structural Analogues and Applications :

  • Compounds like (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (CAS 1107632-13-2) are prioritized for high-throughput synthesis due to their modular pyrazole-phenyl scaffolds .
  • The fluorophenyl derivative (CAS 1255717-06-6) demonstrates enhanced electronic effects for receptor-ligand interactions, making it suitable for antifungal applications .

Safety and Handling :

  • Pyrazole-based methanamine hydrochlorides generally exhibit moderate hazards (e.g., skin/eye irritation, acute toxicity Category 4) as seen in analogs like 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine (H302, H315, H319, H335) .

Synthetic Utility :

  • The target compound’s ethylsulfanylphenyl group may require specialized synthesis routes (e.g., nucleophilic substitution or coupling reactions) compared to simpler halogenated or alkylated derivatives .

Biological Activity

1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanamine hydrochloride is a synthetic compound belonging to the class of phenylpyrazoles. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. The presence of the ethylsulfanyl group enhances its chemical properties, making it a subject of significant research interest.

Chemical Structure and Properties

The compound's molecular formula is C18H22N3SHClC_{18}H_{22}N_{3}S\cdot HCl, and it features a pyrazole ring with various substituents, including an ethylsulfanyl group. The structural characteristics contribute to its biological activity, which is discussed in detail below.

Pharmacological Properties

Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of pharmacological activities:

  • Anti-inflammatory Activity :
    • Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound demonstrated significant anti-inflammatory effects in various models, with some achieving up to 85% inhibition at specific concentrations .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against various strains, including E. coli and Aspergillus niger. Similar pyrazole derivatives have shown promising results in inhibiting bacterial growth, indicating potential applications in treating infections .
  • Anticancer Potential :
    • Some studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines. For example, derivatives have been synthesized that exhibit selective activity against tumor cells while sparing normal cells, suggesting a therapeutic window for further development.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammatory pathways and cancer progression.
  • Modulation of Signaling Pathways : These compounds may interfere with key signaling pathways such as NF-kB and MAPK, which are crucial for inflammation and tumorigenesis .

Case Study 1: Anti-inflammatory Effects

A study conducted by Nagarapu et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory properties using a carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited superior anti-inflammatory activity compared to standard drugs like ibuprofen .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Test Compound A75%70%
Test Compound B78%76%
Dexamethasone76%86%

Case Study 2: Antimicrobial Activity

Burguete et al. reported on the synthesis of pyrazole derivatives and their evaluation against Mycobacterium tuberculosis (MTB). The compounds were screened for their ability to inhibit MTB at low concentrations, demonstrating potential for developing new anti-tubercular agents .

CompoundMTB Inhibition (%)
Compound 4b98%
Rifampin100%

Q & A

Q. What are the recommended synthetic routes for 1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanamine hydrochloride?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Core Pyrazole Formation : React 4-(ethylsulfanyl)benzaldehyde with phenylhydrazine under acidic conditions (e.g., acetic acid) to form the pyrazole ring .

Methanamine Introduction : Use reductive amination (e.g., NaBH₃CN or H₂/Pd-C) or nucleophilic substitution to attach the methanamine group .

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol or acetone) to precipitate the hydrochloride salt .
Key Parameters : Optimize reaction temperatures (60–100°C for cyclization) and stoichiometry of coupling agents (e.g., EDCl/HOBt) to improve yield (>70%) and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethylsulfanyl group at C4 of the phenyl ring) and amine proton integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 368.12) .
  • HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>95%) .

Q. What are the solubility and formulation considerations for this hydrochloride salt?

Methodological Answer:

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in aqueous buffers (pH 4–6 due to the hydrochloride counterion) .
  • Formulation : For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation. Centrifuge (10,000 rpm, 5 min) to remove particulates .

Q. What storage conditions ensure compound stability?

Methodological Answer:

  • Short-term : Store at 4°C in airtight, light-protected vials with desiccants (e.g., silica gel) .
  • Long-term : Maintain at -20°C under inert gas (argon or nitrogen) to prevent oxidation of the ethylsulfanyl group .
  • Stability Monitoring : Conduct periodic HPLC analysis to detect degradation (e.g., sulfoxide formation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • Substituent Modifications : Replace the ethylsulfanyl group with methylsulfonyl or thioether analogs to enhance target binding .
  • In Vitro Testing : Screen derivatives against relevant receptors (e.g., serotonin or dopamine transporters) using radioligand displacement assays .
  • Data Analysis : Correlate logP values (calculated via HPLC) with cellular permeability to prioritize candidates .

Q. What computational strategies predict binding modes and metabolic pathways?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • Metabolism Prediction : Employ in silico tools (e.g., SwissADME) to identify vulnerable sites (e.g., sulfur oxidation) and guide synthetic modifications .

Q. How can conflicting data on toxicity or reactivity be resolved?

Methodological Answer:

  • Controlled Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
  • Analytical Cross-Validation : Compare LC-MS/MS results with alternative methods (e.g., fluorescence-based assays) to confirm cytotoxicity thresholds .
  • Batch Analysis : Test multiple synthesis batches to rule out impurities (e.g., residual solvents) as confounding factors .

Q. What methodologies identify metabolites in pharmacokinetic studies?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze via LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
  • Isotopic Labeling : Use ¹⁴C-labeled compound in animal studies to track excretion pathways and quantify bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.